molecular formula C22H13ClF3NO3S2 B12171428 (5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12171428
M. Wt: 495.9 g/mol
InChI Key: VKQZZKKBTVJWHP-ODLFYWEKSA-N
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Description

The compound (5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a thiazolidinone ring, and several functional groups such as chloro, trifluoromethyl, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the furan and thiazolidinone rings, followed by the introduction of the functional groups. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Thiazolidinone Ring: This step often involves the reaction of a thiourea derivative with a haloketone or haloaldehyde.

    Introduction of Functional Groups: The chloro, trifluoromethyl, and methoxy groups can be introduced through various substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The functional groups in the compound can participate in substitution reactions, such as nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one: stands out due to its combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

Molecular Formula

C22H13ClF3NO3S2

Molecular Weight

495.9 g/mol

IUPAC Name

(5Z)-5-[[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H13ClF3NO3S2/c1-29-14-5-3-13(4-6-14)27-20(28)19(32-21(27)31)11-15-7-9-18(30-15)16-10-12(22(24,25)26)2-8-17(16)23/h2-11H,1H3/b19-11-

InChI Key

VKQZZKKBTVJWHP-ODLFYWEKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)C(F)(F)F)Cl)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(F)(F)F)Cl)SC2=S

Origin of Product

United States

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